

Validating the Structure of 3-Hydroxy-4-nitrobenzaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzaldehyde

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This guide provides a comprehensive comparison of analytical techniques for validating the structure of **3-Hydroxy-4-nitrobenzaldehyde** and its derivatives. It includes supporting experimental data from various studies, detailed experimental protocols, and visualizations of experimental workflows and potential biological signaling pathways.

Data Presentation: Comparative Analysis of Spectral Data

The structural elucidation of **3-Hydroxy-4-nitrobenzaldehyde** and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of typical spectral data obtained for the parent compound and a series of its hydrazone derivatives. While a systematic study on a single series of **3-Hydroxy-4-nitrobenzaldehyde** derivatives was not available in the reviewed literature, the following tables provide a comparative analysis of closely related compounds.

Table 1: ¹H NMR Spectral Data (δ, ppm) for **3-Hydroxy-4-nitrobenzaldehyde** and Related Hydrazone Derivatives

Compound	Ar-H	-CH=N-	-OH	-NH	Other Protons	Solvent
3-Hydroxy-4-nitrobenzaldehyde	7.51 (dd), 7.66 (d), 8.28 (d)	10.06 (d)	10.58 (s)	-	-	CDCl ₃
3-Ethoxy-4-hydroxybenzylidene-(4-nitrobenzoyl)hydrazide	6.9-7.9 (m)	8.4 (s)	9.9 (s)	11.9 (s)	1.4 (t, 3H, -CH ₃), 4.1 (q, 2H, -OCH ₂)	DMSO-d ₆
3-Ethoxy-4-hydroxybenzylidene-(3,5-dinitrobenzoyl)hydrazide	7.0-9.1 (m)	8.5 (s)	10.1 (s)	12.4 (s)	1.4 (t, 3H, -CH ₃), 4.1 (q, 2H, -OCH ₂)	DMSO-d ₆
3-Ethoxy-4-hydroxybenzylidene-(4-hydroxybenzoyl)hydrazide	6.8-7.9 (m)	8.3 (s)	9.8 (s), 10.1 (s)	11.5 (s)	1.4 (t, 3H, -CH ₃), 4.1 (q, 2H, -OCH ₂)	DMSO-d ₆

Table 2: Key IR Absorption Frequencies (cm⁻¹) for **3-Hydroxy-4-nitrobenzaldehyde** and its Derivatives

Compound/ Derivative Type	$\nu(\text{O-H})$	$\nu(\text{N-H})$	$\nu(\text{C=O})$	$\nu(\text{C=N})$	$\nu(\text{NO}_2)$
3-Hydroxy-4-nitrobenzaldehyde	~3300-3500	-	~1690	-	~1520, ~1340
Hydrazone Derivatives	~3400-3500	~3200-3300	~1650-1680	~1600-1620	~1510-1530, ~1330-1350
Schiff Base Derivatives	~3400-3500	-	-	~1610-1630	~1515-1535, ~1335-1355

Table 3: Mass Spectrometry Data (m/z) for **3-Hydroxy-4-nitrobenzaldehyde**

Ion	Proposed Structure	m/z
$[\text{M}]^+$	$\text{C}_7\text{H}_5\text{NO}_4$	167
$[\text{M-H}]^+$	$\text{C}_7\text{H}_4\text{NO}_4$	166
$[\text{M-NO}_2]^+$	$\text{C}_7\text{H}_5\text{O}_2$	121
$[\text{M-CHO}]^+$	$\text{C}_6\text{H}_4\text{NO}_3$	138
$[\text{C}_6\text{H}_4\text{O}]^+$	92	
$[\text{C}_5\text{H}_3]^+$	63	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are generalized protocols for the key analytical techniques used in the characterization of **3-Hydroxy-4-nitrobenzaldehyde** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube.

- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR Spectroscopy:** Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence is used. A longer acquisition time and a larger number of scans are generally required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

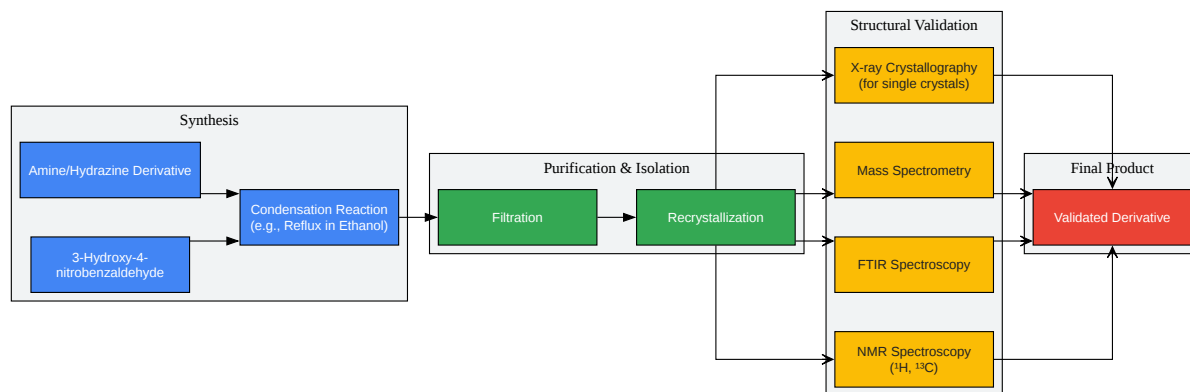
- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

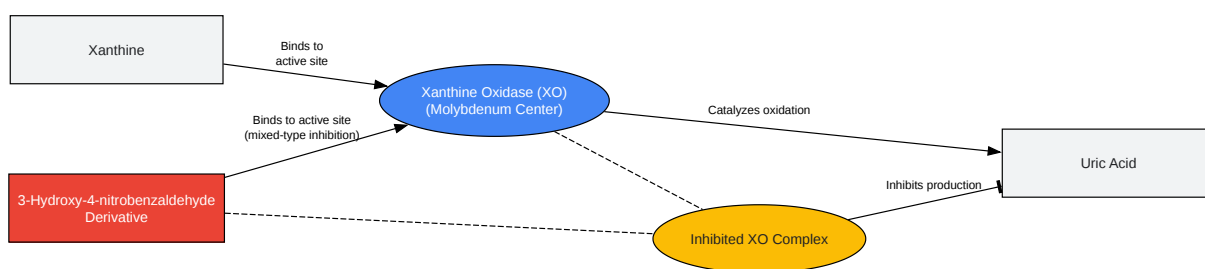
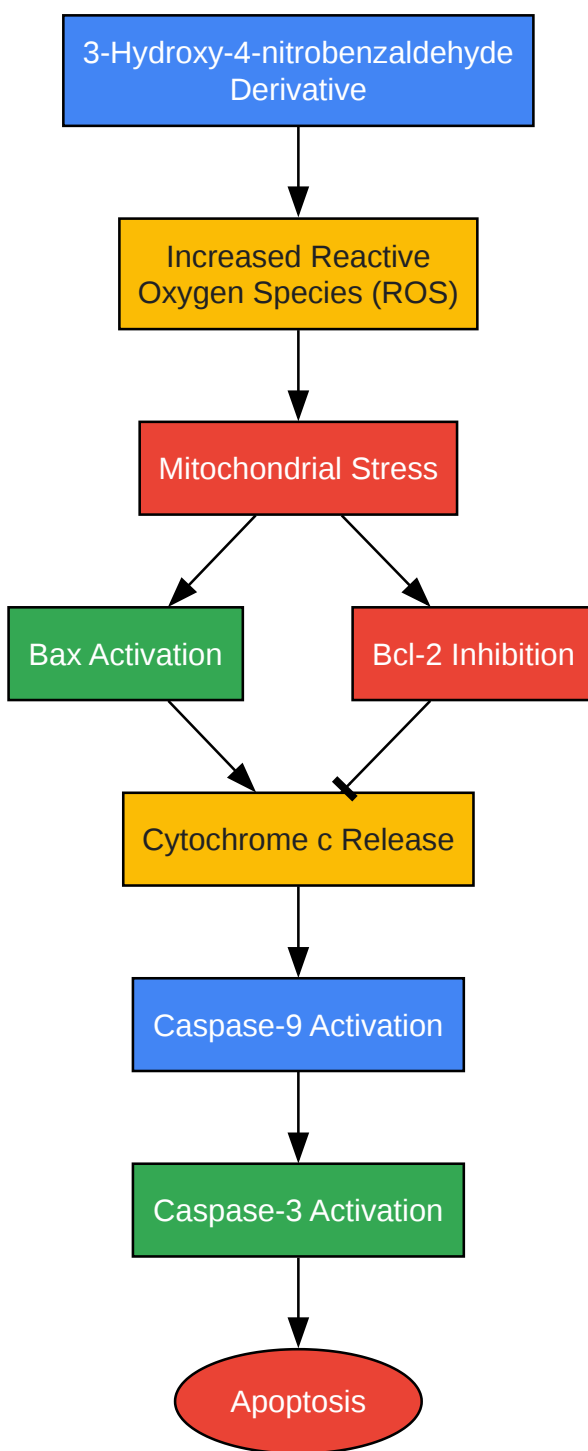
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
- **Ionization:** Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for many derivatives, while electron ionization (EI) can be used for more volatile and thermally stable compounds.
- **Mass Analysis:** Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

Mandatory Visualization

The following diagrams illustrate key workflows and potential biological mechanisms of action for **3-Hydroxy-4-nitrobenzaldehyde** derivatives.





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